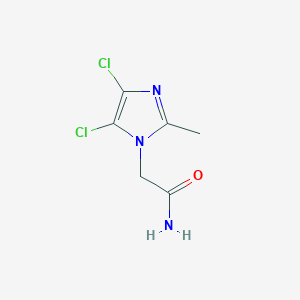

2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

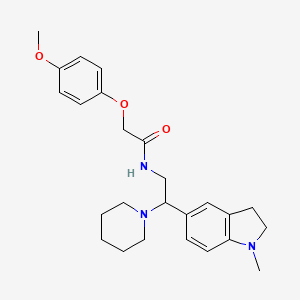

The compound "2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss related imidazole derivatives, which can provide insight into the chemical class to which the compound belongs. Imidazole derivatives are of significant interest in the field of medicinal chemistry due to their potential pharmacological activities. The first paper discusses the synthesis and crystal structure of a similar compound, "2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide," which is considered a potential phosphodiesterase (PDE) inhibitor . The second paper describes the transformation of "2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide" into various imidazolin-5(4H)-one compounds and thiosemicarbazides, which are synthesized from 4-chlorobenzaldehyde and acetylglycine . These studies highlight the versatility and reactivity of imidazole derivatives in chemical synthesis.

Synthesis Analysis

The synthesis of imidazole derivatives can involve multiple steps, starting from simple precursors such as aldehydes and acetylglycine. In the second paper, the authors describe the preparation of "2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide" from 4-chlorobenzaldehyde and acetylglycine, followed by further reactions to yield imidazolin-5(4H)-one compounds and thiosemicarbazides . Although the specific synthesis of "2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide" is not detailed, similar synthetic strategies could potentially be applied, involving the use of chlorinated aldehydes and appropriate amine precursors to introduce the acetamide group.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms and two nitrogen atoms. The first paper provides information on the crystal structure of a related compound, which was determined using X-ray diffractometry. The study found that intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular conformation, leading to an extended planar structural pattern . This suggests that similar hydrogen bonding interactions could be present in "2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide," influencing its molecular conformation and potentially its biological activity.

Chemical Reactions Analysis

Imidazole derivatives are known to participate in various chemical reactions due to their reactive nature. The second paper illustrates this by describing the synthesis of imidazolin-5(4H)-one compounds and thiosemicarbazides through reactions with aromatic aldehydes and aryl isothiocyanates, respectively . These reactions demonstrate the ability of imidazole derivatives to form new bonds and undergo transformations, which is essential for the development of new pharmaceuticals and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on the substituents attached to the imidazole ring. While the provided papers do not give specific details on the physical and chemical properties of "2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide," they do provide structural information that can be used to infer certain properties. For instance, the presence of chloro and acetamide groups can affect the compound's polarity, solubility, and reactivity. The molecular structure analysis from the first paper suggests that hydrogen bonding could influence the compound's solubility and crystalline properties . Additionally, the reactivity described in the second paper indicates that the compound may be amenable to further chemical modifications .

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Research has led to the synthesis and characterization of various imidazole derivatives, including those related to 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide, for potential use in various scientific fields. For instance, Duran and Canbaz (2013) synthesized drug precursors by reacting imidazole derivatives with acetamide compounds, confirming structures through NMR, FTIR, MS, and elemental analysis. The study explored the acidity constants of these derivatives, indicating their potential application in chemical synthesis and drug development (Duran & Canbaz, 2013).

Catalysis

Imidazole-based acetamide derivatives have also been explored as catalysts in chemical reactions. Serafimidou, Stamatis, and Louloudi (2008) developed a manganese(II) complex with an imidazole-based acetamide, demonstrating its efficacy as a catalyst for alkene epoxidation with H2O2. This highlights the role of such compounds in enhancing chemical reactions, potentially offering a greener alternative for industrial processes (Serafimidou, Stamatis, & Louloudi, 2008).

Anticancer Research

In the realm of medicinal chemistry, derivatives of imidazole acetamides have been synthesized and evaluated for their anticancer activities. Duran and Demirayak (2012) reported on the synthesis of imidazole acetamide derivatives and tested their efficacy against various cancer cell lines, revealing compounds with promising anticancer potential. This work underscores the importance of such chemical entities in the search for new anticancer drugs (Duran & Demirayak, 2012).

Antimicrobial and Antibacterial Agents

Imidazole acetamide derivatives have been investigated for their antimicrobial properties as well. Daraji et al. (2021) designed and synthesized imidazole derivatives targeting the dihydropteroate synthase enzyme, showing appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. This research indicates the potential of these compounds in addressing antimicrobial resistance, a growing concern in public health (Daraji et al., 2021).

Orientations Futures

Given the wide range of biological activities exhibited by imidazole derivatives , there is potential for the development of new drugs based on these compounds. Future research could focus on exploring the biological activities of “2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide” and related compounds, as well as optimizing their synthesis.

Mécanisme D'action

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is amphoteric in nature, showing both acidic and basic properties . Imidazole is highly soluble in water and other polar solvents .

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Environmental Factors

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s solubility, stability, and interaction with its targets. For instance, imidazole is amphoteric and can show different properties in acidic or basic environments .

Propriétés

IUPAC Name |

2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3O/c1-3-10-5(7)6(8)11(3)2-4(9)12/h2H2,1H3,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCGJBNLKAWXHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CC(=O)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528032.png)

![8-Chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one](/img/structure/B2528033.png)

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528039.png)

![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2528040.png)

![Methyl 2-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]benzoate](/img/structure/B2528043.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-sulfamoylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2528048.png)

![N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2528050.png)

![3-[[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2528052.png)